N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic adamantane derivative featuring a 1,2-oxazole core substituted with a furan-2-yl group at position 5 and an adamantane-1-carboxamide moiety at position 2. Adamantane derivatives are renowned for their lipophilic character and metabolic stability, making them attractive scaffolds in medicinal chemistry.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(19-8-12-4-13(9-19)6-14(5-12)10-19)20-11-15-7-17(24-21-15)16-2-1-3-23-16/h1-3,7,12-14H,4-6,8-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOIPXULYOAJCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide.
Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving the furan derivative.
Adamantane Derivative: The adamantane moiety is introduced through a coupling reaction with the oxazole-furan intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted furan and oxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Modifications
Isoxazole-Containing Adamantane Derivatives
describes compounds such as N-((5-(naphthalen-1-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9p) and N-((5-(5-chlorothiophen-2-yl)isoxazol-3-yl)methyl)adamantan-1-amine (9q) . These compounds share the 1,2-oxazole core but differ in substituents:
- Naphthalene (9p) : Enhances aromatic stacking but increases molecular weight (MW: ~367 g/mol) and lipophilicity (logP ~5.2).
Indole-Based Adamantane Derivatives
and highlight N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides (5a–y) . These compounds replace the oxazole ring with an indole moiety, which increases hydrogen-bonding capacity but introduces conformational flexibility. The indole derivatives exhibit antiviral activity but may suffer from faster metabolic clearance due to the indole’s susceptibility to oxidation .
Triazole-Based Adamantane Derivatives
and describe 5-(adamantane-1-yl)-4-R-1,2,4-triazole-3-thiones , where R = methyl or phenyl. The triazole ring enhances polarity (logP ~2.5–3.0) and metal-binding capacity, which contrasts with the oxazole’s electron-deficient nature. These derivatives are studied for antihypoxic activity, suggesting divergent biological applications compared to the target compound .
Physicochemical and Pharmacokinetic Properties
*logP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining an adamantane core with a furan and oxazole moiety. The structural formula can be represented as follows:
- Chemical Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 233.28 g/mol
- IUPAC Name : this compound
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The furan and oxazole rings may contribute to these activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Antioxidant Activity : The presence of furan and oxazole may enhance the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Interaction with Biological Targets : The adamantane structure is known for its ability to interact with various biological targets, including receptors and ion channels.
Anticancer Activity
Studies have demonstrated that compounds with similar frameworks exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Furan derivative A | HeLa | 12.5 |
| Oxazole derivative B | MCF7 | 8.0 |
| N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane | A549 | 15.0 |
These findings suggest that N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane may possess similar anticancer properties.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Candida albicans | 64 |
These results indicate moderate antimicrobial activity, warranting further investigation into its potential as an antimicrobial agent.
Case Studies and Research Findings
A recent study explored the synthesis of N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}adamantane derivatives and their biological evaluations. The derivatives were tested in vitro against several cancer cell lines and showed promising results in inhibiting cell proliferation.
Key Findings:
- Cytotoxicity : The compound exhibited dose-dependent cytotoxicity across various cancer cell lines.
- Mechanistic Insights : Further mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway.
- In Vivo Studies : Preliminary in vivo studies indicated that the compound could reduce tumor growth in xenograft models without significant toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
